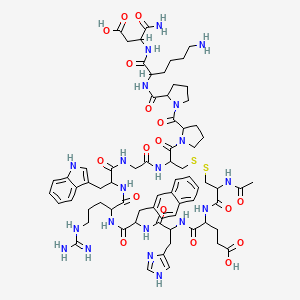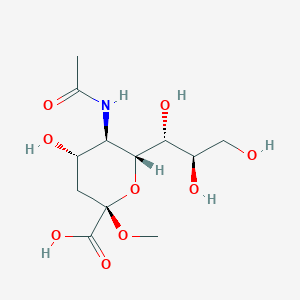
2-O-Methyl-b-D-N-acetylneuraminic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid and its analogs involves multi-step chemical processes. For instance, the methyl ester of N-acetylneuraminic acid β-methyl ketoside is a common starting material. Through a series of derivatization reactions involving thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine, followed by transformation with iodomethane and reduction, various deoxy derivatives of N-acetylneuraminic acid are obtained. These derivatives are then hydrolyzed to afford the desired sialic acid analogs, demonstrating the compound's synthetic flexibility and the ability to generate structural variations for further study (Schreiner, Christian, & Zbiral, 1990).
Molecular Structure Analysis
The molecular dynamics simulation and quantum mechanical calculations provide insight into the three-dimensional structure and conformation of α-Neu5Ac in biological environments. These studies reveal two conformational models stabilized by water-mediated hydrogen bonds, emphasizing the complex interplay between molecular structure and biological function (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Chemical Reactions and Properties
The chemical reactions involving 2-O-Methyl-b-D-N-acetylneuraminic acid highlight its reactivity and interaction with enzymes. For example, certain sialic acid analogs demonstrate varying degrees of activation by CMP-sialate synthase, indicating their potential utility in probing the enzymatic mechanisms of sialic acid biosynthesis and function (Schreiner, Christian, & Zbiral, 1990).
Physical Properties Analysis
The crystal structure of N-acetylneuraminic acid methyl ester monohydrate, closely related to 2-O-Methyl-b-D-N-acetylneuraminic acid, provides essential insights into the compound's physical properties. The extensive system of hydrogen bonds observed in the crystal lattice suggests strong interactions that could influence the solubility, stability, and reactivity of sialic acid derivatives (O'Connell, 1973).
Chemical Properties Analysis
The modification of sialic acid to produce 2-O-Methyl-b-D-N-acetylneuraminic acid alters its chemical properties, affecting its biological activity and interaction with proteins. For example, the migration of O-acetyl groups in N,O-acetylneuraminic acids can lead to spontaneous transformations, affecting the biological functions of sialic acids and their derivatives. These transformations underline the importance of chemical modifications in determining the biological roles and therapeutic potential of sialic acid analogs (Kamerling, Schauer, Shukla, Stoll, van Halbeek, & Vliegenthart, 1987).
Aplicaciones Científicas De Investigación
Enzymatic Activity and Interaction
- Studies have shown that various derivatives of N-acetylneuraminic acid, including 2-O-Methyl-b-D-N-acetylneuraminic acid, interact differently with enzymes. For instance, 4-O-methyl-N-acetylneuraminic acid exhibits distinct enzyme activity levels and interactions with sialytransferase in microsomal fractions of equine liver, compared to CMP-N-acetylneuraminic acid, suggesting variations in enzyme-substrate affinities and reaction velocities based on structural differences (Beau & Schauer, 1980).
Chemical Properties and Binding Mechanisms
- Research involving the complexation of Ca+2 with various derivatives of N-acetylneuraminic acid, including its methyl ester and α and β methyl glycosides, reveals significant insights into the chemical shift changes upon binding, indicating differential binding strengths and mechanisms between various anomeric forms (Czarniecki & Thornton, 1977).
Inhibitor Synthesis and Pharmacological Potential
- Synthesis studies of 2,3-Dehydro-4-epi-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, have demonstrated its potential as a neuraminidase inhibitor, a finding that suggests applications in the development of antiviral agents (Kumar et al., 1981).
Synthetic Studies for Drug Development
- Synthetic studies on derivatives of N-acetylneuraminic acid, such as 4-O-, 9-O-, and 4,9-Di-O-Acetyl-N-Acetylneuraminic Acids, have been conducted to understand their structural variations and potential applications in developing new drugs or diagnostic tools (Hasegawa et al., 1990).
Safety And Hazards
Currently, there is no specific information available regarding the safety and hazards of 2-O-Methyl-b-D-N-acetylneuraminic acid.
Direcciones Futuras
2-O-Methyl-b-D-N-acetylneuraminic acid holds immense scientific potential. This versatile material finds applications in various research realms, including drug development, glycobiology, and immunology7. Its unique properties make it a compelling candidate for advancing scientific knowledge and discovering innovative solutions7.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-AGNBLMTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-b-D-N-acetylneuraminic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

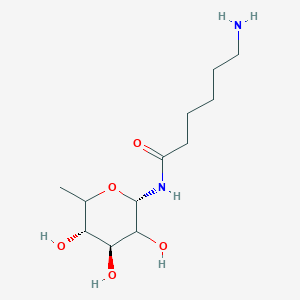

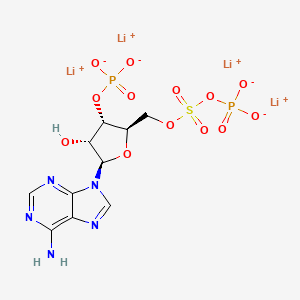
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
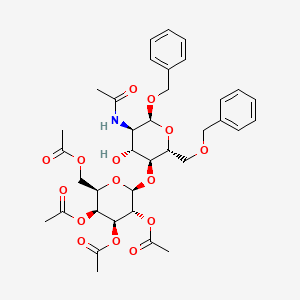
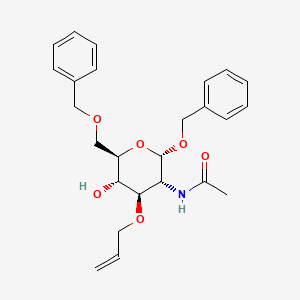
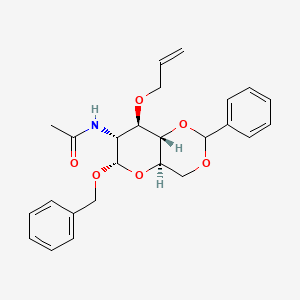
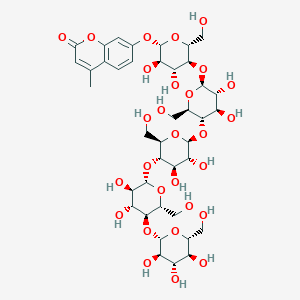
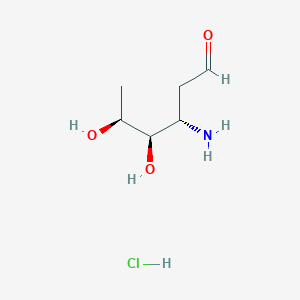
![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
